3',3-Difluorobiphenyl-5-amine
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Overview
Description
3’,3-Difluorobiphenyl-5-amine is an organic compound with the molecular formula C12H10F2N2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 3’ positions, and an amine group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3-Difluorobiphenyl-5-amine typically involves the reaction of 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt. The product is then treated with an alkali or an acid to obtain high-purity 3’,3-Difluorobiphenyl-5-amine . This method is noted for being safe, economical, and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of 3’,3-Difluorobiphenyl-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and catalysts efficiently, ensuring high yield and purity of the final product. The recycling of by-products, such as ethylene gas, is also incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’,3-Difluorobiphenyl-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds .
Scientific Research Applications
3’,3-Difluorobiphenyl-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3’,3-Difluorobiphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-methoxy-1,1’-biphenyl-4-amine
- 3’-Fluoro-1,1’-biphenyl-4-carbaldehyde
- 3,3’-Difluoro-1,1’-biphenyl
- 3,3’,5,5’-Tetrafluoro-1,1’-biphenyl-4,4’-dicarboxylic acid
Uniqueness
3’,3-Difluorobiphenyl-5-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3-fluoro-5-(3-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSYDSPZVWEITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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